Cas no 914111-18-5 (D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate)

D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate 化学的及び物理的性質
名前と識別子
-
- D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate
- polygalatenoside A
- 914111-18-5
-
- インチ: 1S/C19H26O11/c20-6-10-13(21)16(24)17(25)19(29-10)30-12-8-27-11(14(22)15(12)23)7-28-18(26)9-4-2-1-3-5-9/h1-5,10-17,19-25H,6-8H2/t10-,11-,12+,13+,14-,15-,16+,17-,19-/m1/s1
- InChIKey: XPLUCTLVBMERBE-GEEHQXQASA-N
- ほほえんだ: O([C@H]1CO[C@H](COC(C2C=CC=CC=2)=O)[C@@H](O)[C@@H]1O)[C@]1([H])[C@@H]([C@@H](O)[C@@H](O)[C@@H](CO)O1)O
計算された属性
- せいみつぶんしりょう: 430.14751164g/mol
- どういたいしつりょう: 430.14751164g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.755
- トポロジー分子極性表面積: 175Ų
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P463893-1mg |
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate |
914111-18-5 | ≥95%(LC/MS-ELSD) | 1mg |
¥2880.90 | 2023-09-01 | |
AN HUI ZE SHENG Technology Co., Ltd. | SMB00542-1mg |
914111-18-5 | ≥95%(LC/MS-ELSD) | 1mg |
¥4513.73 | 2023-09-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00542-1MG |
Polygalatenoside A |
914111-18-5 | 1mg |
¥4513.73 | 2023-09-13 |
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoateに関する追加情報
D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate: A Comprehensive Overview of its Chemical Properties and Emerging Applications
The compound with the CAS number 914111-18-5, known as D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate, represents a fascinating molecule with significant implications in the field of chemical biology and pharmaceutical research. This glycoside derivative has garnered attention due to its unique structural features and potential therapeutic applications. The compound's molecular architecture, characterized by a 1,5-anhydro structure linked to an α-D-galactopyranosyl moiety and a benzoate ester at the 6-position, provides a rich scaffold for further chemical modifications and biological investigations.
In recent years, the study of glycosidic compounds has seen remarkable advancements, particularly in understanding their roles in cellular communication and disease mechanisms. The structural complexity of D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate makes it a valuable candidate for exploring novel synthetic pathways and biological interactions. Researchers have been particularly interested in its potential as a precursor for developing new glycosidase inhibitors, which could have applications in treating metabolic disorders and infections caused by pathogenic bacteria.
The benzoate group in the molecule is particularly noteworthy, as it introduces a pharmacophore that can interact with various biological targets. This feature has led to investigations into its potential as an anti-inflammatory agent and a modulator of enzyme activity. For instance, studies have shown that benzoate derivatives can inhibit the activity of β-glucosidases, enzymes implicated in diseases such as type II diabetes and lysosomal storage disorders. The presence of the 1,5-anhydro structure further enhances the compound's potential utility, as this motif is commonly found in natural products and has been shown to exhibit significant biological activity.
One of the most exciting areas of research involving D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate is its application in drug development. The ability to modify its glycosidic linkage has opened up possibilities for creating novel carbohydrate-based drugs with improved pharmacokinetic properties. For example, researchers have been exploring its use as a prodrug that can be converted into active therapeutic agents within the body. This approach could potentially enhance drug delivery systems and improve treatment outcomes for various diseases.
Moreover, the compound's structural features make it an attractive candidate for studying carbohydrate-protein interactions. These interactions are crucial for many biological processes, including cell signaling and immune responses. By understanding how D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate interacts with biological targets, scientists can gain insights into disease mechanisms and develop more effective therapeutic strategies. Recent studies have demonstrated that this glycoside derivative can modulate the activity of certain enzymes involved in cancer metabolism, suggesting its potential as an anticancer agent.
The synthesis of D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate is another area of active research. Chemists have developed innovative synthetic routes that allow for the efficient production of this compound in high purity. These methods often involve multi-step organic transformations that highlight the versatility of modern synthetic chemistry. The ability to produce this compound reliably is crucial for both academic research and industrial applications.
In conclusion, D-Glucitol, 1,5-anhydro-2-O-α-D-galactopyranosyl-, 6-benzoate (CAS no. 914111-18-5) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it a valuable tool for exploring new synthetic pathways and biological interactions. As research continues to uncover its therapeutic applications, this glycoside derivative is poised to play a crucial role in the development of novel drugs and treatments for various diseases.
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